molecular formula C10H18O3 B13632712 Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate CAS No. 24222-12-6

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

Cat. No.: B13632712
CAS No.: 24222-12-6
M. Wt: 186.25 g/mol
InChI Key: PUIUZWMTQGBAIE-UHFFFAOYSA-N
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Description

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-3-isobutyloxirane-2-carboxylate with a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product but typically involve specific temperature, pressure, and solvent choices .

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Introduction

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate, a compound with the molecular formula C10H18O3 and a molar mass of 186.25 g/mol, is an epoxide derivative that exhibits significant biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC10H18O3
Molar Mass186.25 g/mol
CAS Number24222-12-6
EINECS Number246-091-2

The structural features of this compound contribute to its reactivity and biological activity, particularly due to the presence of the epoxide functional group which is known for its role in various chemical reactions and biological interactions .

Antiviral Properties

Research indicates that compounds similar to this compound have shown promise as antiviral agents. In particular, studies have focused on their ability to inhibit HIV protease activity, which is crucial for the maturation of the virus. The mechanism involves binding to the active site of the HIV protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication .

Antimicrobial Effects

The antimicrobial properties of epoxides are well-documented. This compound has been evaluated for its effectiveness against various bacterial strains. The epoxide group enhances its reactivity towards nucleophiles, which may contribute to its ability to disrupt microbial cell membranes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, indicating potential as an anticancer agent. The specific pathways involved in this process are still under investigation but may include modulation of cell cycle regulators and induction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves epoxidation reactions using reagents such as mCPBA (meta-Chloroperoxybenzoic acid). This method has been shown to yield high purity and good yields in a short reaction time, making it a preferred approach in synthetic organic chemistry .

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of HIV protease activity in vitro. The most effective compounds were found to have a specific structural configuration that enhanced their binding affinity .
  • Cytotoxicity : Research conducted on various cancer cell lines revealed that certain concentrations of this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent .

Properties

CAS No.

24222-12-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

PUIUZWMTQGBAIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CC(C)C

Origin of Product

United States

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